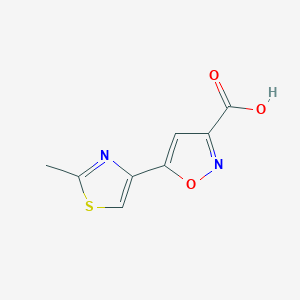
Pth-Glutaminsäure
Übersicht
Beschreibung
4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteinsequenzierung
Pth-Glutaminsäure wird im Edman-Abbauverfahren verwendet, einer Methode zur Proteinsequenzierung . Diese Technik beinhaltet die schrittweise Entfernung von Aminosäuren vom N-terminalen Ende einer Peptidkette. Die entfernten Aminosäuren werden in ihre Phenylthiohydantoin (PTH)-Derivate umgewandelt, die mithilfe der Hochleistungsflüssigkeitschromatographie (HPLC) identifiziert werden können. Diese Anwendung ist entscheidend für das Verständnis der Proteinstruktur und -funktion.
Analytische Chromatographie
Die Verbindung ist ein Standard in HPLC-Systemen für die Analyse von PTH-Aminosäuren . Die Thermo Scientific Hypersil GOLD HPLC-Säule ist beispielsweise speziell darauf ausgelegt, die Analyse von PTH-Aminosäuren zu verbessern und bietet eine erhöhte Empfindlichkeit und Auflösung.
Mikrosequenzierung
This compound spielt eine Rolle bei Mikrosequenzierungstechniken, die sich für die Analyse sehr kleiner Mengen an Proteinen und Peptiden eignen . Die HPLC-Analyse von PTH-Aminosäuren ist die einzige Methode, die die notwendige Empfindlichkeit und quantitativen Daten auf Picomol-Ebene liefert, wodurch sie für Mikrosequenzierungsanwendungen unverzichtbar wird.
Therapeutische Forschung
Imidazolhaltige Verbindungen wie this compound sind vielversprechend in der therapeutischen Forschung aufgrund ihrer breiten Palette an biologischen Aktivitäten. Sie wurden als Antitumor-, Antiviral- und Entzündungshemmende nachgewiesen .
Materialwissenschaft
In der Materialwissenschaft kann this compound zur Synthese neuartiger Verbindungen mit potenziellen Anwendungen in der Medikamentenentwicklung und anderen Bereichen der chemischen Synthese verwendet werden .
Biochemische Forschung
This compound ist an der biochemischen Forschung beteiligt, insbesondere bei der Untersuchung des Aminosäurestoffwechsels und enzymatischer Reaktionen, bei denen Glutaminsäurederivate eine Rolle spielen .
Wirkmechanismus
Target of Action
Phenylthiohydantoin-glutamic Acid, also known as Pth-glutamic acid, primarily targets the parathyroid hormone (PTH) receptors . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis . PTH, as an anabolic agent and a potent regulator of ionized calcium and phosphate, plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
Mode of Action
The biological actions of Pth-glutamic acid are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . PTH is synthesized from larger precursor polypeptides—prepro-PTH and pro-PTH. Upon its release, PTH is primarily cleaved by liver and kidney cells into an active N-terminal fragment and an inactive C-terminal fragment .
Biochemical Pathways
Pth-glutamic acid is involved in the synthesis of γ-PGA, a high molecular weight polymer, by microorganisms and secreted into the extracellular space . This polymer has been widely used in various fields, including food, biomedical, and environmental fields . The γ-PGA synthetase gene cluster, glutamate racemase, and other enzymes are involved in the synthesis of γ-PGA .
Pharmacokinetics
High-performance liquid chromatography (HPLC) on reverse-phase, silica-based supports provides rapid, sensitive, quantitative analysis of Phenylthiohydantoin-glutamic Acid formed during the Edman degradation of proteins and peptides .
Result of Action
The principal function of Pth-glutamic acid is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . Pth-glutamic acid accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption .
Eigenschaften
IUPAC Name |
3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKNJYDXLYMGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213608 | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5624-27-1 | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinepropionic acid, 5-oxo-1-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5624-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is identifying PTH-glutamic acid important in this research on anticoagulant peptides?
A1: The research focuses on determining the amino acid sequence of an anticoagulant peptide produced when the protein fibrinogen is broken down by the enzyme plasmin []. 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (PTH-glutamic acid) is a derivative formed when the amino acid glutamic acid reacts with phenylisothiocyanate during Edman degradation. Identifying PTH-glutamic acid within the peptide sequence helps researchers understand the peptide's structure and how it might be interacting with clotting factors to produce its anticoagulant effect.
Q2: What analytical techniques were employed in this study to identify and differentiate PTH-glutamic acid from other PTH-amino acids?
A2: The researchers used thin-layer chromatography to identify the PTH-amino acids, including PTH-glutamic acid []. They employed two different solvent systems (chloroform-methanol and heptane-ethylene chloride-propionic acid) to ensure clear separation and identification of the PTH-amino acids, particularly for differentiating PTH-glutamic acid from PTH-glutamine, which can have similar chromatographic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)








